PROTAC BRD4 Degrader-23

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C62H69ClN10O10S2 |

|---|---|

Molecular Weight |

1213.9 g/mol |

IUPAC Name |

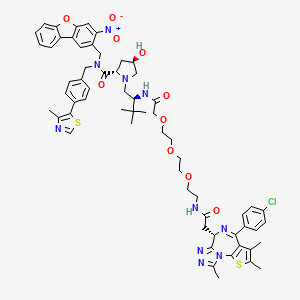

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-N-[(3-nitrodibenzofuran-2-yl)methyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C62H69ClN10O10S2/c1-36-38(3)85-61-56(36)57(41-16-18-44(63)19-17-41)66-48(59-69-68-39(4)72(59)61)28-54(75)64-20-21-80-22-23-81-24-25-82-34-55(76)67-53(62(5,6)7)33-70-32-45(74)27-50(70)60(77)71(30-40-12-14-42(15-13-40)58-37(2)65-35-84-58)31-43-26-47-46-10-8-9-11-51(46)83-52(47)29-49(43)73(78)79/h8-19,26,29,35,45,48,50,53,74H,20-25,27-28,30-34H2,1-7H3,(H,64,75)(H,67,76)/t45-,48+,50+,53-/m1/s1 |

InChI Key |

ZWARNFMJMJJAAR-JYAROALFSA-N |

Isomeric SMILES |

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC(=O)N[C@H](CN4C[C@@H](C[C@H]4C(=O)N(CC5=CC=C(C=C5)C6=C(N=CS6)C)CC7=CC8=C(C=C7[N+](=O)[O-])OC9=CC=CC=C98)O)C(C)(C)C)C1=CC=C(C=C1)Cl)C |

Canonical SMILES |

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC(=O)NC(CN4CC(CC4C(=O)N(CC5=CC=C(C=C5)C6=C(N=CS6)C)CC7=CC8=C(C=C7[N+](=O)[O-])OC9=CC=CC=C98)O)C(C)(C)C)C1=CC=C(C=C1)Cl)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to PROTAC BRD4 Degrader-23 (dBET23)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, synthesis, and biological activity of PROTAC BRD4 Degrader-23, also known as dBET23. This molecule is a potent and selective degrader of the BET (Bromodomain and Extra-Terminal) family protein BRD4, a key regulator of gene expression implicated in various cancers.

Core Structure and Mechanism of Action

This compound (dBET23) is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system to eliminate BRD4. It consists of three key components:

-

A ligand for BRD4: This moiety is based on the well-characterized BET inhibitor JQ1, which binds with high affinity to the bromodomains of BRD4.

-

A ligand for an E3 Ubiquitin Ligase: dBET23 utilizes a thalidomide-based ligand to recruit the Cereblon (CRBN) E3 ubiquitin ligase.

-

A flexible linker: This chemical linker connects the BRD4-binding and CRBN-binding moieties, enabling the formation of a stable ternary complex between BRD4 and CRBN.

The formation of this ternary complex brings BRD4 into close proximity with the E3 ligase machinery, leading to the poly-ubiquitination of BRD4. This "kiss of death" marks the BRD4 protein for recognition and subsequent degradation by the 26S proteasome.

Chemical Structure:

-

SMILES: CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC)C4=CC=C(C=C4)Cl)C(=O)NCCCCCCCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O

-

Molecular Formula: C43H45ClN8O9S

-

Molecular Weight: 885.38 g/mol

Quantitative Biological Data

The following table summarizes the key quantitative data for this compound (dBET23).

| Parameter | Value | Target/System | Reference |

| DC50 | ~50 nM | BRD4 BD1 protein degradation (after 5h treatment) | [1] |

Synthesis of this compound (dBET23)

The synthesis of dBET23 involves a multi-step process, beginning with the synthesis of the JQ1-based warhead and the pomalidomide-based E3 ligase ligand, followed by their conjugation via a suitable linker. The following is a representative synthetic scheme based on analogous PROTAC syntheses.

Synthesis of Key Intermediates

The synthesis commences with the preparation of two key fragments: a JQ1 derivative with a linker attachment point and a pomalidomide (B1683931) derivative also functionalized for linkage.

Final Assembly of dBET23

The final step involves the coupling of the JQ1-linker intermediate with the pomalidomide-linker intermediate to yield the final PROTAC molecule, dBET23.

Experimental Protocols

This section details the methodologies for key experiments used to characterize this compound.

Western Blotting for BRD4 Degradation

This protocol is used to determine the degradation of BRD4 protein in cells treated with dBET23.

-

Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of dBET23 or DMSO (vehicle control) for the desired time points (e.g., 2, 4, 8, 16, 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Normalize the protein concentrations and separate the protein lysates by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of BRD4 degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Signaling Pathways and Experimental Workflows

BRD4 Downstream Signaling Pathway

BRD4 is a critical transcriptional coactivator that plays a central role in the expression of key oncogenes. Its degradation by dBET23 leads to the downregulation of these targets and subsequent anti-cancer effects.

Caption: Mechanism of action of dBET23 leading to BRD4 degradation and downstream effects.

Experimental Workflow for dBET23 Characterization

The following diagram outlines a typical workflow for the preclinical evaluation of a PROTAC degrader like dBET23.

Caption: A typical experimental workflow for the evaluation of a PROTAC degrader.

References

The Dawn of a New Era in Targeted Therapeutics: An In-depth Technical Guide to the Discovery and Development of BRD4 PROTACs

For Researchers, Scientists, and Drug Development Professionals

The landscape of modern pharmacology is being reshaped by the advent of Proteolysis Targeting Chimeras (PROTACs), a revolutionary technology that harnesses the cell's own machinery to eliminate disease-causing proteins. This guide provides a comprehensive technical overview of the discovery and development of PROTACs targeting Bromodomain-containing protein 4 (BRD4), a pivotal epigenetic reader and transcriptional regulator implicated in a host of malignancies and other diseases.

From Inhibition to Elimination: The PROTAC Paradigm

Traditional pharmacology has largely relied on an occupancy-driven model, where small molecules inhibit the function of a target protein by binding to its active site. PROTACs, however, operate on an event-driven catalytic mechanism. These heterobifunctional molecules are comprised of three key components: a ligand that specifically binds to the protein of interest (POI), in this case BRD4; a second ligand that recruits an E3 ubiquitin ligase; and a flexible linker connecting the two.[1][2]

By bringing BRD4 and an E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex.[1][2] This proximity enables the E3 ligase to tag BRD4 with ubiquitin, marking it for degradation by the 26S proteasome, the cell's natural protein disposal system.[1][2][3] The PROTAC molecule is then released and can participate in further cycles of degradation, acting as a catalyst for protein elimination.[1] This approach offers several advantages over traditional inhibition, including the potential to target proteins previously considered "undruggable" and the ability to achieve a more profound and sustained downstream effect.[2][4]

Caption: General mechanism of BRD4 PROTACs.

BRD4: A Master Regulator and Prime Target

The Bromodomain and Extra-Terminal domain (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are critical epigenetic "readers."[5][6] They recognize and bind to acetylated lysine (B10760008) residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers.[5][6] BRD4, in particular, plays a crucial role in regulating the expression of key oncogenes, most notably c-MYC, as well as genes involved in cell cycle progression and apoptosis.[5][7][8] Dysregulation of BRD4 activity is a hallmark of numerous cancers, including acute myeloid leukemia (AML), multiple myeloma, and certain solid tumors, making it a highly attractive therapeutic target.[3][5]

The degradation of BRD4 by PROTACs leads to the potent and sustained downregulation of c-MYC, a master transcription factor that drives cellular proliferation and is frequently overexpressed in cancer.[7][9] This disruption of the BRD4/c-MYC axis triggers cell cycle arrest and induces apoptosis in cancer cells, highlighting the therapeutic potential of this approach.[10][11]

Caption: Impact of BRD4 PROTACs on downstream signaling.

Key BRD4 PROTACs: A Quantitative Comparison

The development of BRD4-targeting PROTACs has been rapid, with several molecules demonstrating potent and selective degradation of BRD4 and robust anti-cancer activity. The first small-molecule BRD4 PROTACs were developed based on the potent BRD4 inhibitor JQ1.[12] Notable examples include ARV-825, dBET1, and MZ1, which utilize different E3 ligase ligands and have been extensively characterized.

The efficacy of these PROTACs is typically quantified by several key parameters:

-

DC50: The concentration of the PROTAC that induces 50% degradation of the target protein.

-

Dmax: The maximum percentage of target protein degradation achieved.

-

IC50: The concentration of the PROTAC that inhibits 50% of a biological function, such as cell proliferation.

Below is a summary of the reported quantitative data for these key BRD4 PROTACs in various cancer cell lines.

| PROTAC | Target Ligand | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) |

| ARV-825 | OTX015 | Pomalidomide (CRBN) | 22RV1 (Prostate) | 0.57 | >95 | - |

| NAMALWA (Burkitt's Lymphoma) | <1 | >95 | 9-37 | |||

| CA46 (Burkitt's Lymphoma) | <1 | >95 | 9-37 | |||

| MOLM-13 (AML) | - | - | 18.2 | |||

| MV4-11 (AML) | - | - | 1.05 | |||

| HGC27 (Gastric) | - | - | ~10-30 | |||

| MGC803 (Gastric) | - | - | ~10-30 | |||

| dBET1 | JQ1 | Thalidomide (CRBN) | MV4-11 (AML) | - | >90 | 0.14 µM (ATP content) |

| Kasumi-1 (AML) | - | - | 0.1483 µM | |||

| NB4 (AML) | - | - | 0.3357 µM | |||

| THP-1 (AML) | - | - | 0.3551 µM | |||

| MZ1 | JQ1 | VHL Ligand | HeLa | 2-20 | >90 | - |

| MV4-11 (AML) | - | - | 11.3 | |||

| HL-60 (AML) | - | - | 1.5 | |||

| EOL-1 (AML) | - | - | 1.5 |

Note: Data is compiled from multiple sources and experimental conditions may vary.[10][13][14][15][16][17][18][19][20][21][22][23]

Experimental Protocols for BRD4 PROTAC Characterization

The development and validation of BRD4 PROTACs necessitate a series of well-defined biochemical and cellular assays. Below are detailed methodologies for key experiments.

Western Blot for BRD4 Degradation

This is the primary assay to directly measure the extent and kinetics of target protein degradation.[4][9][24]

-

Cell Culture and Treatment:

-

Seed cells (e.g., HeLa, MV4-11, MDA-MB-231) in 6-well plates to achieve 70-80% confluency at the time of harvest.[4]

-

Allow cells to adhere overnight.

-

Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).[4] Include a vehicle control (e.g., DMSO).

-

To confirm proteasome-dependent degradation, pre-treat a set of wells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.[24]

-

-

Cell Lysis and Protein Quantification:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

-

Scrape and collect the lysate, then incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[4]

-

Collect the supernatant and determine the protein concentration using a BCA assay.[4]

-

-

SDS-PAGE and Immunoblotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[9]

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[4]

-

Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

-

Visualize bands using an ECL substrate and an imaging system.

-

Normalize BRD4 protein levels to a loading control (e.g., GAPDH or β-actin) to quantify degradation.[4]

-

Cell Viability Assay (e.g., CCK-8 or MTT)

These assays measure the effect of BRD4 degradation on cancer cell proliferation and viability.[25][26][27][28]

-

Cell Seeding:

-

Seed cancer cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well).[26]

-

-

Drug Treatment:

-

Assay Procedure (CCK-8 Example):

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Plot the data to determine the IC50 value using non-linear regression analysis.[14]

-

Caption: A logical workflow for BRD4 PROTAC development.

Future Directions and Conclusion

The discovery and development of BRD4 PROTACs represent a significant advancement in the field of targeted therapy. These molecules have demonstrated profound and sustained degradation of BRD4, leading to potent anti-cancer effects in a variety of preclinical models. The ongoing research in this area is focused on several key aspects:

-

Expanding the E3 Ligase Toolbox: While most current BRD4 PROTACs utilize Cereblon or VHL, exploring novel E3 ligases could lead to improved tissue specificity and overcome potential resistance mechanisms.[4]

-

Optimizing Pharmacokinetics: Enhancing the drug-like properties of PROTACs, such as oral bioavailability and metabolic stability, is crucial for their clinical translation.[4]

-

Overcoming Resistance: Understanding and mitigating potential mechanisms of resistance to BRD4 degraders will be critical for their long-term therapeutic success.

-

Clinical Translation: Several PROTACs are currently in clinical trials, and the results of these studies will be instrumental in validating the therapeutic potential of this technology in patients.[29]

References

- 1. Mechanistic and Structural Features of PROTAC Ternary Complexes. | Semantic Scholar [semanticscholar.org]

- 2. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

- 6. benchchem.com [benchchem.com]

- 7. Compensatory induction of MYC expression by sustained CDK9 inhibition via a BRD4-dependent mechanism | eLife [elifesciences.org]

- 8. Inhibition of BRD4 attenuates tumor cell self-renewal and suppresses stem cell signaling in MYC driven medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, SAR, and application of JQ1 analogs as PROTACs for cancer therapy. | Broad Institute [broadinstitute.org]

- 13. researchgate.net [researchgate.net]

- 14. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. ARV-825 Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pardon Our Interruption [opnme.com]

- 19. axonmedchem.com [axonmedchem.com]

- 20. medchemexpress.com [medchemexpress.com]

- 21. medchemexpress.com [medchemexpress.com]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 26. apexbt.com [apexbt.com]

- 27. medchemexpress.com [medchemexpress.com]

- 28. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]

- 29. benchchem.com [benchchem.com]

An In-depth Technical Guide to PROTAC BRD4 Degrader Target Engagement Biomarkers

For Researchers, Scientists, and Drug Development Professionals

Introduction: Shifting from Inhibition to Elimination

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of proteins.[1] Unlike traditional small-molecule inhibitors that only block a protein's function, PROTACs eliminate the target protein entirely, offering the potential for a more profound and durable pharmacological response.[2][3] Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and transcriptional coactivator of oncogenes like MYC, has emerged as a high-value target in oncology.[1][2] This guide provides a comprehensive overview of the core target engagement biomarkers for BRD4 degraders, with a focus on "PROTAC BRD4 Degrader-23," detailed experimental protocols, and quantitative data to inform study design and interpretation.

Core Concepts: Mechanism of Action of BRD4 PROTACs

BRD4-targeting PROTACs are heterobifunctional molecules that consist of a ligand that binds to BRD4, a ligand that recruits an E3 ubiquitin ligase (commonly Cereblon or VHL), and a linker connecting the two.[1][3] By bringing BRD4 into proximity with the E3 ligase, the PROTAC facilitates the ubiquitination of BRD4, marking it for degradation by the 26S proteasome.[3][4] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple BRD4 proteins.[1][5]

Downstream Signaling Pathways

The degradation of BRD4 leads to the disruption of critical downstream signaling pathways that promote cancer cell proliferation and survival.[6] The most well-documented consequence is the potent suppression of the c-MYC oncogene.[3] BRD4 is essential for maintaining high levels of c-MYC transcription; its removal leads to a rapid downregulation of MYC protein, resulting in cell cycle arrest and apoptosis.[3]

Quantitative Biomarkers of Target Engagement

The efficacy of BRD4 PROTACs is assessed through various cellular assays. The following tables summarize key quantitative data for representative BRD4 degraders, which can be used as a benchmark for "this compound".

Table 1: Cellular Degradation Potency of BRD4 PROTACs

| PROTAC Degrader | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Time (h) | E3 Ligase Recruited |

| dBET1 | Various | <100 | >90% | 4-24 | VHL |

| MZ1 | HeLa, LS174t | ~100-250 | >90% | 5-24 | VHL |

| ARV-825 | Burkitt's Lymphoma | <1 | >90% | 6 | CRBN |

| QCA570 | Bladder Cancer | ~1 | >90% | 24 | CRBN |

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

Table 2: Functional Cellular Activity of BRD4 PROTACs

| PROTAC Degrader | Cell Line | Anti-proliferative IC₅₀ (nM) | Apoptosis Induction |

| dBET1 | Various | 10-100x more potent than inhibitors | More profound than inhibitors[2] |

| MZ1 | Kasumi-1 | Potent | Induces apoptosis |

| ARV-825 | Burkitt's Lymphoma | Potent | Induces apoptosis |

| QCA570 | Bladder Cancer | Potent | Induces apoptosis and cell cycle arrest[7] |

IC₅₀: Half-maximal inhibitory concentration.

Experimental Protocols

Validating the activity of a BRD4 PROTAC requires a series of well-defined experiments.

Western Blotting for BRD4 Degradation

This is the primary assay to directly measure the extent and kinetics of target protein degradation.[4]

-

Cell Culture and Treatment: Seed cells (e.g., HeLa, 293T, or a relevant cancer cell line) in 6-well plates.[4] Treat cells with varying concentrations of "this compound" for different durations (e.g., 0, 4, 8, 12, 24 hours).[4] Include a vehicle control (e.g., DMSO).[4]

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[6]

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with a primary antibody specific for BRD4.[4] Subsequently, incubate with an HRP-conjugated secondary antibody.[4]

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.[8] Use a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.[4]

NanoBRET™ Target Engagement Assay

This assay measures the binding of the PROTAC to BRD4 in live cells.[9]

-

Cell Preparation: Use HEK293 cells transiently expressing a NanoLuc®-BRD4 fusion protein.[10]

-

Assay Setup: Seed the cells in a 384-well plate.[10] Add the NanoBRET™ tracer and varying concentrations of "this compound".

-

Measurement: Add the Nano-Glo® substrate and measure the bioluminescence resonance energy transfer (BRET) signal.[8][9] A decrease in the BRET signal indicates displacement of the tracer by the PROTAC, confirming target engagement.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the effect of BRD4 degradation on cell proliferation.[5]

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.

-

Treatment: Treat the cells with a serial dilution of "this compound" for 72 hours.

-

Measurement: Add the CellTiter-Glo® reagent and measure luminescence, which is proportional to the number of viable cells.

-

Analysis: Calculate the IC₅₀ value from the dose-response curve.

Conclusion

The successful development of BRD4 degraders like "this compound" relies on the robust demonstration of target engagement and the desired downstream biological effects.[1] This technical guide provides a framework for assessing these critical parameters through a combination of direct measurement of BRD4 degradation, confirmation of target binding in a cellular context, and evaluation of the functional consequences on key signaling pathways and cellular phenotypes. The presented protocols and quantitative data serve as a valuable resource for researchers and drug developers in the advancement of this promising therapeutic strategy.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]

- 8. benchchem.com [benchchem.com]

- 9. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]

- 10. reactionbiology.com [reactionbiology.com]

An In-depth Technical Guide to the PROTAC BRD4 Degrader dBET23

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to harness the cell's intrinsic ubiquitin-proteasome system for the targeted degradation of proteins implicated in disease. Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family, has been identified as a high-value target in oncology and other therapeutic areas due to its pivotal role as an epigenetic reader and transcriptional coactivator of key oncogenes, including c-MYC. Unlike conventional small-molecule inhibitors that reversibly bind to a protein's active site, BRD4-targeting PROTACs induce its catalytic and irreversible degradation, offering the potential for a more profound and durable therapeutic response.

This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and biological activity of the PROTAC BRD4 degrader dBET23. It includes a summary of key quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Chemical Structure and Properties of dBET23

dBET23 is a heterobifunctional molecule composed of a ligand that binds to the BRD4 protein, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker that connects these two moieties. The BRD4-binding component of dBET23 is derived from the well-characterized pan-BET inhibitor JQ1, while the CRBN-recruiting ligand is based on thalidomide.

| Property | Value |

| Chemical Name | methyl 2-((6S)-4-(4-chlorophenyl)-2-((8-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)octyl)carbamoyl)-3,9-dimethyl-6H-thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepin-6-yl)acetate |

| Molecular Formula | C43H45ClN8O9S |

| CAS Number | 1957234-83-1 |

| PDB ID for Ternary Complex | 6BN7 (DDB1-CRBN-dBET23-BRD4(BD1))[3] |

Mechanism of Action

The primary mechanism of action of dBET23 is the induction of targeted BRD4 protein degradation through the formation of a ternary complex between BRD4, dBET23, and the CRBN E3 ubiquitin ligase. This process can be broken down into the following key steps:

-

Ternary Complex Formation : dBET23 simultaneously binds to the bromodomain of BRD4 and the substrate receptor CRBN of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.

-

Ubiquitination : The proximity induced by the ternary complex facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of BRD4.

-

Proteasomal Degradation : The polyubiquitinated BRD4 is recognized and subsequently degraded by the 26S proteasome.

-

Catalytic Cycle : After inducing degradation, dBET23 is released and can engage another BRD4 and CRBN molecule, thus acting catalytically to degrade multiple BRD4 proteins.

Mechanism of dBET23-mediated BRD4 degradation.

Quantitative Data

The efficacy of dBET23 has been characterized by its ability to induce the degradation of BRD4.

| Parameter | Value | Reference |

| DC50 | ~50 nM (for BRD4 BD1) | [2] |

Experimental Protocols

Western Blotting for BRD4 Degradation

This is a primary assay to directly measure the extent and kinetics of target protein degradation.

Materials:

-

Cell line of interest (e.g., a human cancer cell line expressing BRD4)

-

dBET23 stock solution (in DMSO)

-

Vehicle control (DMSO)

-

Proteasome inhibitor (e.g., MG132) as a control

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-BRD4, anti-GAPDH, or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with varying concentrations of dBET23 for different time points. Include a vehicle control and a condition with a proteasome inhibitor to confirm proteasome-dependent degradation.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect protein bands using a chemiluminescent substrate.

-

-

Data Analysis: Quantify band intensities to determine the percentage of BRD4 degradation relative to the vehicle control.

Workflow for Western Blot Analysis of BRD4 Degradation.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This assay is used to confirm the formation of the BRD4-dBET23-CRBN ternary complex.

Materials:

-

Cell line of interest

-

dBET23

-

Proteasome inhibitor (e.g., MG132)

-

Co-IP lysis buffer (non-denaturing)

-

Antibody for immunoprecipitation (e.g., anti-CRBN or anti-BRD4)

-

Control IgG

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

Protocol:

-

Cell Treatment: Treat cells with dBET23 and a proteasome inhibitor (to stabilize the complex).

-

Cell Lysis: Lyse cells in a non-denaturing Co-IP buffer.

-

Immunoprecipitation:

-

Pre-clear the lysate with protein A/G beads.

-

Incubate the lysate with an anti-CRBN antibody or control IgG overnight.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

-

Washing and Elution: Wash the beads to remove non-specific binders and elute the protein complexes.

-

Western Blot Analysis: Analyze the eluates by Western blotting using an anti-BRD4 antibody to detect the co-immunoprecipitated BRD4.

References

An In-depth Technical Guide to PROTAC BRD4 Degrader-23: E3 Ligase Recruitment and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of proteins implicated in disease. Bromodomain-containing protein 4 (BRD4), an epigenetic reader and transcriptional coactivator of key oncogenes, is a high-priority target in oncology. This technical guide provides a comprehensive overview of PROTAC BRD4 Degrader-23 (dBET23), focusing on its mechanism of action involving E3 ligase recruitment, key quantitative metrics of its activity, and detailed experimental protocols for its characterization.

Introduction: Targeted Protein Degradation of BRD4

The Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4, are crucial regulators of gene expression, including the notable oncogene c-MYC. Unlike traditional small-molecule inhibitors that only block the protein's function, PROTACs are heterobifunctional molecules that induce the degradation of the target protein. A BRD4-targeting PROTAC consists of a ligand that binds to BRD4, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of BRD4, marking it for destruction by the 26S proteasome. This approach can lead to a more profound and sustained biological response compared to simple inhibition.

This compound (dBET23): Mechanism of E3 Ligase Recruitment

This compound, also known as dBET23, is a potent and selective degrader of the BRD4 protein. It achieves this by recruiting the Cereblon (CRBN) E3 ubiquitin ligase. The dBET23 molecule is designed to occupy the canonical binding sites on both BRD4's bromodomain 1 (BD1) and CRBN, effectively acting as a molecular bridge to induce their proximity.[1]

The formation of the BRD4-dBET23-CRBN ternary complex is the critical first step in the degradation process. Within this complex, the E3 ligase catalyzes the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of BRD4. The resulting polyubiquitinated BRD4 is then recognized and degraded by the proteasome, leading to a reduction in cellular BRD4 levels.

dot

Caption: Mechanism of dBET23-mediated BRD4 degradation.

Quantitative Data for BRD4 PROTACs

The efficacy of a PROTAC is determined by several key parameters, including its binding affinity to the target protein and E3 ligase, and its ability to induce degradation in a cellular context (DC50 and Dmax).

| Parameter | Molecule | Value | Target/E3 Ligase | Assay | Reference |

| DC50 | dBET23 | ~50 nM (at 5 hours) | BRD4-BD1 | Cellular Degradation Assay | [1] |

| Dmax | Not specified for dBET23 | >90% (for other potent BRD4 degraders) | BRD4 | Western Blot | |

| Binary Binding Affinity (Kd) | JQ1 (BRD4 ligand component of dBET23) | 50 nM | BRD4-BD1 | Isothermal Titration Calorimetry | |

| Binary Binding Affinity (Kd) | Lenalidomide (CRBN ligand analog) | 0.64 µM | CRBN-DDB1 complex | Isothermal Titration Calorimetry | |

| Ternary Complex Crystal Structure | dBET23 | 3.50 Å resolution | BRD4-BD1 & CRBN | X-ray Diffraction | PDB: 6BN7 |

Key Experimental Protocols

Western Blotting for BRD4 Degradation

This is the primary method to quantify the extent of target protein degradation.

Materials:

-

Cell line of interest (e.g., human cancer cell line expressing BRD4)

-

This compound (dBET23)

-

DMSO (vehicle control)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane and transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-BRD4, anti-loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat cells with a range of dBET23 concentrations for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer on ice.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary anti-BRD4 antibody overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

-

-

Data Analysis:

-

Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

-

Quantify the band intensities. Normalize the BRD4 band intensity to the loading control.

-

Calculate the percentage of BRD4 remaining relative to the vehicle control.

-

Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).

-

dot

Caption: Experimental workflow for Western Blot analysis.

In-Cell Ternary Complex Formation Assay (NanoBRET™)

This assay measures the formation of the BRD4-PROTAC-E3 ligase ternary complex in living cells.

Principle: The assay uses Bioluminescence Resonance Energy Transfer (BRET), a proximity-based technology. The target protein (BRD4) is fused to NanoLuc® Luciferase (the energy donor), and the E3 ligase (CRBN) is fused to HaloTag® protein, which is labeled with a fluorescent acceptor. When the PROTAC brings BRD4 and CRBN into close proximity, energy is transferred from the donor to the acceptor, generating a BRET signal.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Expression vectors: NanoLuc®-BRD4 and HaloTag®-CRBN

-

Transfection reagent

-

HaloTag® NanoBRET® 618 Ligand (fluorescent acceptor)

-

Nano-Glo® Live Cell Substrate (furimazine)

-

PROTAC of interest (dBET23)

-

Multi-well plates (white, 96- or 384-well)

-

Luminometer capable of measuring BRET

Procedure:

-

Cell Transfection: Co-transfect cells with the NanoLuc®-BRD4 and HaloTag®-CRBN expression vectors.

-

Cell Seeding: Seed the transfected cells into multi-well plates.

-

Assay Execution:

-

Add the HaloTag® NanoBRET® 618 Ligand to the cells.

-

Add serial dilutions of the PROTAC (dBET23).

-

Add the Nano-Glo® Live Cell Substrate.

-

-

Signal Detection: Measure the donor and acceptor emission signals using a BRET-capable plate reader.

-

Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). A higher ratio indicates greater ternary complex formation.

BRD4 Signaling Pathway and Impact of Degradation

BRD4 plays a critical role in transcriptional regulation by binding to acetylated histones at super-enhancers and promoters, thereby recruiting the transcriptional machinery to drive the expression of key genes, including the oncogene MYC. By inducing the degradation of BRD4, dBET23 effectively removes this scaffold, leading to the downregulation of MYC and other target genes, which in turn inhibits cancer cell proliferation and survival.

dot

Caption: BRD4 signaling and its disruption by dBET23.

Conclusion

This compound (dBET23) represents a powerful chemical tool and a promising therapeutic candidate for targeting BRD4-dependent malignancies. By efficiently recruiting the CRBN E3 ligase, dBET23 induces the rapid and selective degradation of BRD4, leading to the suppression of oncogenic signaling pathways. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers to evaluate the efficacy and mechanism of action of dBET23 and other BRD4-targeting PROTACs, thereby facilitating further advancements in the field of targeted protein degradation.

References

Ternary Complex Formation of PROTAC BRD4 Degrader-23: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This guide provides an in-depth technical overview of the ternary complex formation of a specific PROTAC, BRD4 Degrader-23 (also known as dBET23), which targets the epigenetic reader protein BRD4 for degradation. Understanding the formation and dynamics of the BRD4-dBET23-E3 ligase ternary complex is paramount for optimizing the efficacy and selectivity of this class of therapeutics. This document details the mechanism of action, presents key quantitative data, outlines experimental protocols for characterization, and provides visual representations of the critical pathways and workflows involved.

Introduction to BRD4 and PROTAC Technology

BRD4: A Key Epigenetic Regulator

Bromodomain-containing protein 4 (BRD4) is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1] These proteins are crucial "readers" of the epigenetic code, specifically recognizing and binding to acetylated lysine (B10760008) residues on histone tails.[1][2] This interaction plays a pivotal role in chromatin remodeling and the recruitment of transcriptional machinery to gene promoters, thereby regulating the expression of key genes involved in cell cycle progression, proliferation, and inflammation.[3][4] Dysregulation of BRD4 activity has been implicated in a variety of diseases, most notably cancer, making it a compelling therapeutic target.[1][3][5]

PROTACs: A New Paradigm in Drug Discovery

Unlike traditional small-molecule inhibitors that block the function of a target protein, PROTACs are bifunctional molecules designed to induce its degradation.[1][6] A PROTAC consists of two distinct ligands connected by a flexible linker: one ligand binds to the target protein of interest (in this case, BRD4), and the other recruits an E3 ubiquitin ligase.[1][7] This dual binding induces the formation of a ternary complex, bringing the target protein into close proximity with the E3 ligase, which then tags the target with ubiquitin.[1][8] This ubiquitination marks the protein for recognition and subsequent degradation by the proteasome, the cell's primary protein degradation machinery.[1]

The BRD4 Degrader-23 (dBET23) and its Mechanism of Action

BRD4 Degrader-23 (dBET23) is a potent and selective PROTAC designed to target BRD4 for degradation.[9] It is composed of a ligand that binds to the bromodomains of BRD4 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[9][10] The formation of the BRD4-dBET23-CRBN ternary complex is the critical first step in the degradation process.

Ternary Complex Formation: The Cornerstone of PROTAC Efficacy

The stability and conformation of the ternary complex are key determinants of a PROTAC's degradation efficiency and selectivity.[6][11] Favorable protein-protein interactions between BRD4 and the E3 ligase, induced by the PROTAC, can lead to cooperative binding, significantly enhancing the stability of the ternary complex.[8][12] This enhanced stability provides a longer window for efficient ubiquitination of the target protein.[8]

Quantitative Analysis of BRD4 Degrader-23 Activity

The efficacy of a PROTAC is quantified by several key parameters, including its binding affinities to the target and E3 ligase, the cooperativity of ternary complex formation, and its cellular degradation potency (DC50 and Dmax). While extensive quantitative data for dBET23 is not publicly available, we can summarize the known information and provide context with data from other well-characterized BRD4 degraders like MZ1.

| Parameter | BRD4 Degrader-23 (dBET23) | MZ1 (for comparison) | Description |

| Target Protein | BRD4 | BRD4 | The protein targeted for degradation. |

| E3 Ligase | Cereblon (CRBN) | von Hippel-Lindau (VHL) | The recruited E3 ubiquitin ligase. |

| DC50 (BRD4) | ~50 nM (5h)[9] | 13 nM (24h) | The concentration of PROTAC required to degrade 50% of the target protein. |

| Dmax (BRD4) | Not Reported | >90% | The maximum percentage of target protein degradation achievable. |

| Binary Binding Affinity (PROTAC to BRD4) | Not Reported | Kd ~ 18-38 nM (to BRD4 bromodomains) | The binding affinity of the PROTAC to the target protein alone. |

| Binary Binding Affinity (PROTAC to E3 Ligase) | Not Reported | Kd ~ 69 nM (to VHL) | The binding affinity of the PROTAC to the E3 ligase alone. |

| Ternary Complex Cooperativity (α) | Not Reported | Positive (α > 1) | A measure of the favorable (α > 1) or unfavorable (α < 1) protein-protein interactions upon ternary complex formation. |

Note: Data for MZ1 is compiled from multiple sources for illustrative purposes.[13][14]

Experimental Protocols for Ternary Complex Characterization

A multi-faceted approach employing various biophysical and cell-based assays is necessary to fully characterize the formation and functional consequences of the BRD4-dBET23-E3 ligase ternary complex.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that provides real-time kinetic data on biomolecular interactions, making it ideal for studying both binary and ternary complex formation.[8][15][]

Objective: To determine the binding affinities (KD), association rates (ka), and dissociation rates (kd) of dBET23 to BRD4 and the E3 ligase, and to measure the kinetics of ternary complex formation.

Protocol Outline:

-

Immobilization: Covalently immobilize the purified E3 ligase (e.g., CRBN complex) onto a sensor chip.[13]

-

Binary Interaction Analysis:

-

Inject varying concentrations of dBET23 over the immobilized E3 ligase to determine the KD of the PROTAC-E3 ligase interaction.

-

In a separate experiment, immobilize purified BRD4 (or a specific bromodomain) and inject varying concentrations of dBET23 to determine the KD of the PROTAC-BRD4 interaction.

-

-

Ternary Complex Analysis:

-

Inject a pre-incubated mixture of dBET23 and a saturating concentration of BRD4 over the immobilized E3 ligase.[8]

-

The resulting sensorgram will reflect the binding of the BRD4-dBET23 binary complex to the E3 ligase, allowing for the determination of the ternary complex formation kinetics.

-

-

Cooperativity Calculation: The cooperativity factor (α) can be calculated by comparing the binding affinity of one protein partner in the absence and presence of the other.[8]

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[17][18][19]

Objective: To determine the thermodynamic parameters of binary and ternary complex formation.

Protocol Outline:

-

Sample Preparation: Prepare purified BRD4, E3 ligase, and dBET23 in identical, well-dialyzed buffer to minimize heats of dilution.[17][20]

-

Binary Titrations:

-

Titrate dBET23 into a solution of BRD4 to measure the thermodynamics of their interaction.

-

Titrate dBET23 into a solution of the E3 ligase.

-

-

Ternary Titration: Titrate BRD4 into a solution containing a pre-formed binary complex of dBET23 and the E3 ligase. The resulting thermogram will reflect the formation of the ternary complex.

-

Data Analysis: Fit the integrated heat data to a suitable binding model to extract the thermodynamic parameters.

Cellular Assays for Degradation Assessment

NanoBRET™ Ternary Complex Assay: This live-cell assay measures the proximity of two proteins. By fusing one protein (e.g., BRD4) to a NanoLuc® luciferase and the other (e.g., CRBN) to a HaloTag® protein, the formation of the ternary complex in the presence of the PROTAC can be detected by bioluminescence resonance energy transfer (BRET).[13][21]

Western Blotting: This is a standard biochemical technique used to quantify the amount of a specific protein in a sample. It is the gold-standard endpoint assay to confirm the degradation of the target protein.[13]

Protocol Outline (Western Blot):

-

Cell Treatment: Treat cells with varying concentrations of dBET23 for a defined period (e.g., 5 hours).[9]

-

Cell Lysis: Lyse the cells to release the proteins.

-

Protein Quantification: Determine the total protein concentration in each lysate.

-

SDS-PAGE and Transfer: Separate the proteins by size using gel electrophoresis and transfer them to a membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific for BRD4, followed by a secondary antibody conjugated to a detection enzyme.

-

Detection and Analysis: Visualize the protein bands and quantify their intensity relative to a loading control (e.g., GAPDH or β-actin) to determine the extent of BRD4 degradation.

BRD4 Signaling and the Impact of Degradation

BRD4 is a master regulator of transcription, influencing numerous downstream signaling pathways critical for cancer cell survival and proliferation.[3] For instance, BRD4 is known to regulate the expression of the MYC oncogene and is involved in the Jagged1/Notch1 signaling pathway, which promotes cancer cell migration and invasion.[2][5][22] By degrading BRD4, dBET23 can effectively shut down these pro-tumorigenic signaling cascades.

Conclusion and Future Directions

The targeted degradation of BRD4 using PROTACs like dBET23 holds immense therapeutic promise. The formation of a stable and productive ternary complex is the linchpin of this strategy. A thorough understanding of the biophysical and structural characteristics of the BRD4-dBET23-E3 ligase complex is essential for the rational design and optimization of next-generation degraders with improved potency, selectivity, and pharmacokinetic properties. Future work should focus on obtaining high-resolution structural information of the dBET23-induced ternary complex and further elucidating the intricate structure-activity relationships that govern degradation efficacy. This knowledge will be invaluable for advancing BRD4-targeting PROTACs into the clinic and realizing their full potential as transformative medicines.

References

- 1. What are BRD4 degraders and how do they work? [synapse.patsnap.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]

- 4. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]

- 5. Targeting BRD4 and PI3K signaling pathways for the treatment of medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

- 7. charnwooddiscovery.com [charnwooddiscovery.com]

- 8. cytivalifesciences.com [cytivalifesciences.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. books.rsc.org [books.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. aragen.com [aragen.com]

- 17. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 18. SOP for Isothermal Titration Calorimetry (ITC) Studies – SOP Guide for Pharma [pharmasop.in]

- 19. researchgate.net [researchgate.net]

- 20. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 21. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 22. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Notes and Protocols for PROTAC BRD4 Degrader-23 (dBET23) Cell-Based Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins. PROTAC BRD4 Degrader-23, also known as dBET23, is a heterobifunctional molecule designed to selectively target Bromodomain-containing protein 4 (BRD4) for ubiquitination and subsequent degradation by the proteasome. BRD4 is a key epigenetic reader protein involved in the regulation of oncogenes such as c-Myc, making it an attractive target for cancer therapy. This document provides detailed protocols for cell-based assays to evaluate the efficacy of this compound.

Signaling Pathway of PROTAC-Mediated BRD4 Degradation

This compound functions by hijacking the cell's ubiquitin-proteasome system. The molecule simultaneously binds to BRD4 and an E3 ubiquitin ligase, forming a ternary complex.[1] This proximity facilitates the transfer of ubiquitin from the E3 ligase to BRD4. The polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome, leading to the downregulation of its target genes.[1]

Quantitative Data Summary

The efficacy of PROTAC BRD4 degraders is typically measured by their half-maximal degradation concentration (DC50), which is the concentration of the compound that results in 50% degradation of the target protein.

| PROTAC Degrader | E3 Ligase Ligand | DC50 Value | Cell Line(s) | Reference(s) |

| dBET23 | CRBN | ~50 nM | - | [2] |

| ARV-825 | CRBN | <1 nM | Burkitt's Lymphoma | [3] |

| MZ1 | VHL | 8-23 nM | H661, H838 | [4] |

| QCA570 | CRBN | ~1 nM | Bladder Cancer Cells | [5] |

| ARV-771 | VHL | <1-5 nM | Castration-Resistant Prostate Cancer | [4] |

Experimental Protocols

Western Blot Analysis for BRD4 Degradation

This protocol details the steps to quantify the degradation of BRD4 protein in cultured cells following treatment with this compound.

Materials and Reagents:

-

Human cancer cell line expressing BRD4 (e.g., HeLa, MDA-MB-231, HepG2)[6][7]

-

This compound (dBET23) stock solution (in DMSO)

-

Vehicle control (DMSO)

-

Cell Culture Medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli Sample Buffer (4X)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking Buffer (5% non-fat dry milk or BSA in TBST)

-

Primary Antibodies: Anti-BRD4, Anti-c-Myc, Anti-GAPDH or Anti-α-tubulin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) for a specified time (e.g., 8, 16, 24 hours).[7]

-

Include a vehicle control (DMSO) at the same final concentration.

-

-

Cell Lysis:

-

After incubation, wash cells with ice-cold PBS.

-

Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.[6]

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.[6]

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.[6]

-

Transfer the supernatant (protein lysate) to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

Sample Preparation and SDS-PAGE:

-

Protein Transfer:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.[6]

-

Incubate the membrane with the primary antibody (e.g., anti-BRD4) overnight at 4°C.[6]

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Prepare the ECL substrate and incubate the membrane for 1-5 minutes.[6]

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the BRD4 band intensity to the loading control.

-

Calculate the percentage of BRD4 degradation relative to the vehicle-treated control to determine the DC50 value.

-

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of BRD4 degradation on cell proliferation and viability.

Materials and Reagents:

-

96-well plates with treated cells

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

Plate reader

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at an appropriate density and incubate overnight.

-

Treat cells with a range of this compound concentrations for a specified duration (e.g., 48 or 72 hours).[8]

-

-

MTT Addition:

-

Add MTT reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).

-

-

Solubilization:

-

Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.[9]

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using software like GraphPad Prism.[8]

-

Experimental Workflow

The following diagram outlines the general workflow for a cell-based assay to evaluate a PROTAC degrader.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. biopharma.co.uk [biopharma.co.uk]

- 4. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. reactionbiology.com [reactionbiology.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols for In Vivo Studies of PROTAC BRD4 Degraders

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] This induced proximity leads to the ubiquitination and subsequent degradation of the POI by the proteasome.[1]

Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal domain (BET) family, is a critical epigenetic reader that regulates the transcription of key oncogenes, most notably c-Myc.[2][3] Its overexpression is implicated in a variety of cancers, making it a prime therapeutic target.[2][4] BRD4-targeting PROTACs offer a significant advantage over traditional inhibitors by inducing the actual degradation of the BRD4 protein, which can result in a more profound and durable pharmacological effect.[5][6]

While in vivo data for a specific molecule designated "PROTAC BRD4 Degrader-23" is not extensively available in public literature, this document provides a comprehensive guide to the in vivo application of BRD4 PROTACs by summarizing data and protocols from studies on well-characterized analogs such as ARV-825, dBET1, and others.

Mechanism of Action

BRD4 PROTACs function by inducing the degradation of the BRD4 protein. The PROTAC molecule simultaneously binds to BRD4 and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin molecules to BRD4, marking it for degradation by the proteasome. The degradation of BRD4 leads to the downregulation of its target genes, including the potent oncogene c-Myc, thereby inhibiting cancer cell proliferation and survival.[5][7]

Caption: Mechanism of action for a BRD4 PROTAC degrader.

BRD4 Signaling Pathway in Cancer

BRD4 plays a pivotal role in cancer by acting as a transcriptional coactivator. It binds to acetylated histones at super-enhancers and promoters, recruiting the transcriptional machinery necessary to drive the expression of oncogenes like c-Myc.[3] By degrading BRD4, PROTACs effectively suppress these critical cancer-driving pathways.[3] BRD4 is also involved in other signaling pathways implicated in cancer progression, such as the NF-κB and Jagged1/Notch1 signaling pathways.[2][8][9]

Caption: Simplified BRD4 signaling pathway in cancer.

Quantitative Data from In Vivo Studies

The following tables summarize quantitative data from various in vivo studies using different BRD4 PROTACs in mouse xenograft models.

Table 1: In Vivo Efficacy of BRD4 PROTACs in Hematological Malignancies

| PROTAC | Cancer Model | Administration Route & Schedule | Dose (mg/kg) | Key Findings | Reference(s) |

| dBET1 | MV4;11 AML Xenograft | Intraperitoneal (IP), daily for 14 days | 50 | Significant tumor growth inhibition. | [10][11] |

| ARV-825 | OCI-AML3 AML Xenograft | N/A | N/A | Profound anti-leukemic effects. | [12] |

| dBET6 | CML Patient-Derived Xenograft | N/A | N/A | Suppressed engraftment of CML leukemic stem cells. | [13] |

Table 2: In Vivo Efficacy of BRD4 PROTACs in Solid Tumors

| PROTAC | Cancer Model | Administration Route & Schedule | Dose (mg/kg) | Key Findings | Reference(s) |

| ARV-825 | TPC-1 Thyroid Carcinoma Xenograft | Oral, daily | N/A | Potent suppression of tumor growth. | [14][15] |

| ARV-825 | Neuroblastoma Xenograft | N/A | N/A | Profoundly reduced tumor growth; downregulated BRD4 and MYCN. | [5] |

| ARV-771 | 22Rv1 Prostate Cancer Xenograft | Subcutaneous, daily for 3 days | 10 | 37% BRD4 and 76% c-Myc downregulation in tumor tissue. | [16] |

| BETd-260 | MNNG/HOS Osteosarcoma Xenograft | N/A | 5 | Profoundly inhibited tumor growth. | [17] |

| CFT-2718 | LX-36 SCLC Patient-Derived Xenograft | Weekly | 1.8 | More effective than the CDK9 inhibitor dinaciclib (B612106) in reducing tumor growth. | [18] |

Experimental Protocols

The following are generalized protocols for in vivo studies using BRD4 PROTACs, synthesized from methodologies reported in the literature.

Protocol 1: Xenograft Tumor Model and Efficacy Study

1. Cell Culture and Implantation:

-

Culture cancer cells in appropriate media and conditions.

-

For solid tumors, subcutaneously inject 1 x 10⁶ to 5 x 10⁶ cells suspended in 100-200 µL of a mixture of serum-free media and Matrigel into the flank of each mouse (e.g., immunodeficient mice such as nude or SCID).[1]

-

For hematological malignancy models, cells can be injected intravenously or intraperitoneally.

2. Tumor Growth and Randomization:

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³) before starting treatment.[1]

-

Randomize mice into control and treatment groups.[1]

3. PROTAC Formulation and Administration:

-

The formulation will depend on the physicochemical properties of the specific PROTAC and the route of administration.

-

A common vehicle for oral administration might consist of 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water.[1]

-

For intravenous (IV) administration, PROTACs are typically formulated in a vehicle such as a solution of 5% DMSO, 10% Solutol HS 15, and 85% saline.[19]

-

Administer the PROTAC or vehicle control according to the planned dose and schedule (e.g., daily, twice weekly).[3]

4. Monitoring and Endpoints:

-

Measure tumor volume (e.g., using calipers) and body weight regularly (e.g., 2-3 times per week).

-

Primary endpoints are typically tumor growth inhibition and changes in body weight.

-

For systemic disease models or long-term studies, monitor overall survival.[1]

5. Tissue Collection and Analysis:

-

At the end of the study, euthanize animals and collect tumors, blood (for plasma), and other organs.[1]

-

Analyze BRD4 and c-Myc protein levels in tumor lysates by Western Blot or immunohistochemistry to confirm target engagement and pharmacodynamic effects.

Protocol 2: Pharmacokinetic (PK) Study

1. Animal Model and Dosing:

-

Use appropriate rodent models (e.g., male CD-1 or BALB/c mice).[19]

-

Administer the PROTAC via the intended clinical route (e.g., IV, oral, or IP) at a single dose.

2. Blood Sampling:

-

Collect blood samples at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Process blood to obtain plasma and store at -80°C until analysis.

3. Bioanalysis:

-

Quantify the concentration of the PROTAC in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

4. Pharmacokinetic Analysis:

-

Analyze plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.[19]

-

Calculate key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), clearance, volume of distribution, and half-life.[19]

Caption: A typical workflow for a preclinical xenograft study.

Conclusion

The in vivo application of BRD4-targeting PROTACs has shown significant promise in preclinical cancer models. These molecules effectively degrade BRD4, leading to the downregulation of key oncogenic drivers like c-Myc and resulting in potent anti-tumor activity. The provided data and protocols offer a foundational guide for researchers designing and executing in vivo studies with BRD4 PROTACs. It is crucial to optimize these protocols based on the specific characteristics of the PROTAC molecule and the cancer model being investigated. Careful consideration of formulation, dosing regimen, and pharmacokinetic/pharmacodynamic relationships will be essential for the successful translation of these promising therapeutics into the clinic.

References

- 1. benchchem.com [benchchem.com]

- 2. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]

- 3. benchchem.com [benchchem.com]

- 4. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]

- 5. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 6. news-medical.net [news-medical.net]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 12. ashpublications.org [ashpublications.org]

- 13. BRD4 degradation blocks expression of MYC and multiple forms of stem cell resistance in Ph+ chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ARV-825-induced BRD4 protein degradation as a therapy for thyroid carcinoma | Aging [aging-us.com]

- 15. ARV-825-induced BRD4 protein degradation as a therapy for thyroid carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Evaluation of the Small-molecule BRD4 Degrader CFT-2718 in Small-cell Lung Cancer and Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

PROTAC BRD4 Degraders: A Targeted Approach for Leukemia Research

Application Notes and Protocols for Researchers

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents revolutionizing drug discovery by inducing the degradation of specific target proteins. This document provides detailed application notes and experimental protocols for the use of PROTAC BRD4 degraders in leukemia research, offering a comprehensive guide for scientists and drug development professionals.

Introduction to PROTAC BRD4 Degraders in Leukemia

Bromodomain and extraterminal domain (BET) proteins, particularly BRD4, are critical epigenetic readers that regulate the transcription of key oncogenes, including c-Myc.[1][2][3] Overexpression of BRD4 is implicated in the pathogenesis and progression of various hematologic malignancies, including acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[2] PROTAC BRD4 degraders are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to specifically target and eliminate BRD4 protein.[1][4][5] This targeted degradation approach offers a more profound and sustained inhibition of BRD4 function compared to traditional small-molecule inhibitors.[1]

Mechanism of Action

PROTAC BRD4 degraders consist of three key components: a ligand that binds to the BRD4 protein, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon (CRBN) or von Hippel-Lindau (VHL)), and a linker connecting the two.[3][4][5] The formation of a ternary complex between BRD4, the PROTAC molecule, and the E3 ligase leads to the polyubiquitination of BRD4, marking it for degradation by the 26S proteasome.[4][5][6] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple BRD4 proteins, leading to potent and long-lasting biological effects.[7]

Application in Leukemia Research

PROTAC BRD4 degraders have demonstrated significant anti-leukemic activity in various preclinical models. By degrading BRD4, these compounds effectively downregulate the expression of its downstream targets, most notably the c-Myc oncogene, which is a key driver of proliferation and survival in many leukemias. Studies have shown that BRD4 degraders can inhibit the growth of leukemia cell lines, induce apoptosis (programmed cell death), and cause cell cycle arrest.[4] Furthermore, they have shown efficacy in overcoming resistance to conventional therapies and targeting leukemia stem cells.[8][9]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of various PROTAC BRD4 degraders in different leukemia cell lines.

Table 1: IC50 Values of PROTAC BRD4 Degraders in Leukemia Cell Lines

| Degrader | Cell Line | Leukemia Type | IC50 (nM) | Reference |

| ARV-825 | Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 7.9 | [2] |

| ARV-825 | CCRF-CEM | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 5.2 | [2] |

| ARV-825 | Molt4 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 3.8 | [2] |

| MZ1 | 697 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | 15.8 | [4] |

| MZ1 | RS4;11 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | 25.1 | [4] |

| dBET6 | Primary AML cells | Acute Myeloid Leukemia (AML) | <50 | [9] |

| PROTAC 4 | MV-4-11 | Acute Myeloid Leukemia (AML) | 0.0083 | [10] |

| PROTAC 4 | MOLM-13 | Acute Myeloid Leukemia (AML) | 0.062 | [10] |

| PROTAC 4 | RS4;11 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | 0.032 | [10] |

Table 2: Degradation Concentration (DC50) of PROTAC BRD4 Degraders

| Degrader | Cell Line | Time | DC50 (nM) | Reference |

| MZ1 | RS4;11 | 24h | ~10 | Not Specified |

| dBET23 | Not Specified | 5h | ~50 | [11] |

| QCA570 | Bladder Cancer Cells | 9h | ~1 | [12] |

| PROTAC 23 | EOL-1 | Not Specified | 4.5 (BRD7), 1.8 (BRD9) | [10] |

Experimental Protocols

Here are detailed protocols for key experiments to evaluate the efficacy of PROTAC BRD4 degraders in leukemia research.

Cell Viability Assay (CCK-8/MTT)

This assay measures the effect of the PROTAC degrader on cell proliferation and viability.

Materials:

-

Leukemia cell lines (e.g., MV-4-11, Jurkat)

-

RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

-

PROTAC BRD4 Degrader stock solution (in DMSO)

-

96-well plates

-

Cell Counting Kit-8 (CCK-8) or MTT reagent

-

Microplate reader

Protocol:

-

Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of the PROTAC BRD4 degrader in culture medium.

-

Add 10 µL of the diluted degrader or vehicle control (DMSO) to the respective wells.

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of CCK-8 or MTT reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blot Analysis for BRD4 Degradation

This protocol is to confirm the degradation of BRD4 protein following treatment with the PROTAC.

Materials:

-

Leukemia cells

-

PROTAC BRD4 Degrader

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-BRD4, anti-c-Myc, anti-GAPDH/β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Treat leukemia cells with various concentrations of the PROTAC BRD4 degrader for a specified time (e.g., 4, 8, 24 hours).

-

Harvest the cells and lyse them in RIPA buffer.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Apoptosis Assay (Annexin V/PI Staining)

This assay quantifies the percentage of apoptotic cells induced by the PROTAC degrader.

Materials:

-

Leukemia cells

-

PROTAC BRD4 Degrader

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Treat leukemia cells with the PROTAC BRD4 degrader at the desired concentrations for 48 hours.[2]

-

Harvest the cells and wash them with cold PBS.[2]

-

Resuspend the cells in 1X binding buffer provided in the kit.[2]

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[2]

-

Analyze the stained cells by flow cytometry within 1 hour.[2]

-

Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

Caption: Mechanism of action of a PROTAC BRD4 degrader.

Caption: BRD4/c-Myc signaling pathway targeted by PROTACs.

Caption: Experimental workflow for evaluating PROTAC BRD4 degraders.

References

- 1. benchchem.com [benchchem.com]

- 2. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. communities.springernature.com [communities.springernature.com]

- 4. tandfonline.com [tandfonline.com]

- 5. PROTACs: The Future of Leukemia Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. BRD4 degradation blocks expression of MYC and multiple forms of stem cell resistance in Ph+ chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]

Application Notes and Protocols for BRD4 Degradation Analysis via Western Blot

For Researchers, Scientists, and Drug Development Professionals